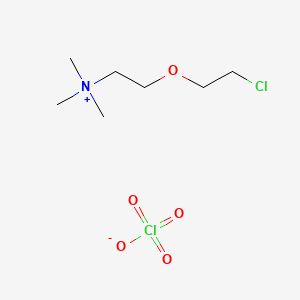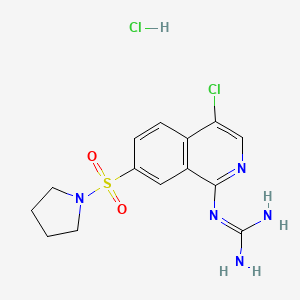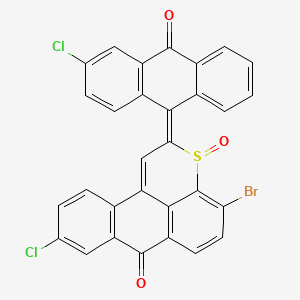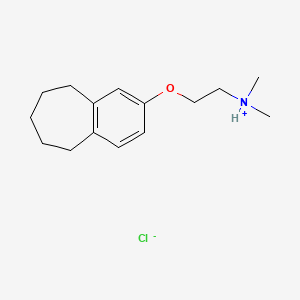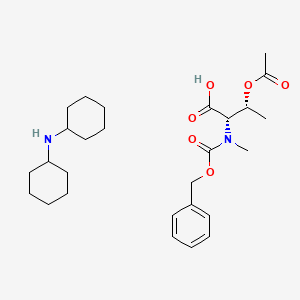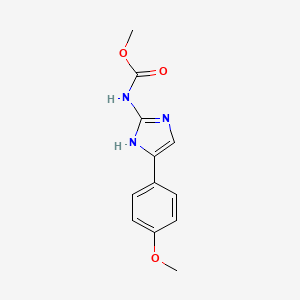
Carbamic acid, (4-(4-methoxyphenyl)-1H-imidazol-2-YL)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which is further linked to a carbamate group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
相似化合物的比较
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of an imidazole ring.
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the imidazole and carbamate functionalities.
Uniqueness
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and carbamate group make it particularly interesting for studies related to enzyme inhibition and potential therapeutic applications .
属性
CAS 编号 |
58046-35-8 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)10-7-13-11(14-10)15-12(16)18-2/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI 键 |
IWWMORXPRDJPJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
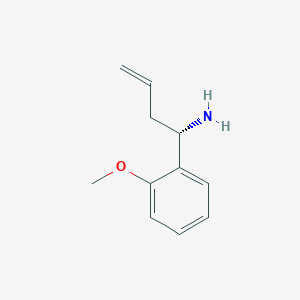
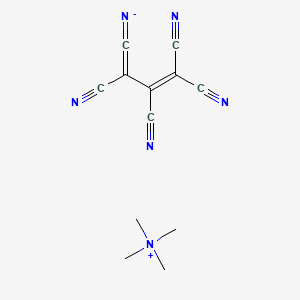
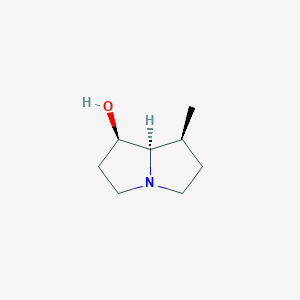
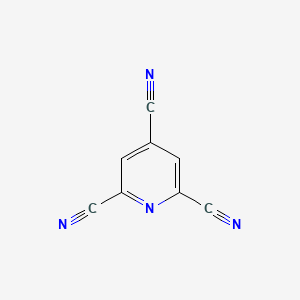

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

